molecular formula C14H13ClO B14412424 1-(1-Chloroethyl)-3-phenoxybenzene CAS No. 80379-89-1

1-(1-Chloroethyl)-3-phenoxybenzene

Cat. No.: B14412424
CAS No.: 80379-89-1
M. Wt: 232.70 g/mol
InChI Key: FKEQUOYCLWBLBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloroethyl)-3-phenoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with ethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is often purified using advanced techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-3-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxybenzyl alcohol derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Phenoxybenzyl alcohol derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl derivatives.

Scientific Research Applications

1-(1-Chloroethyl)-3-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-phenoxybenzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The phenoxy group can also participate in resonance stabilization, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Chloroethyl chloroformate: Similar in structure but with different functional groups, leading to different reactivity and applications.

    Phenoxybenzene: Lacks the chloroethyl group, resulting in different chemical properties and reactivity.

Uniqueness

1-(1-Chloroethyl)-3-phenoxybenzene is unique due to the presence of both the phenoxy and 1-chloroethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

80379-89-1

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-(1-chloroethyl)-3-phenoxybenzene

InChI

InChI=1S/C14H13ClO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

FKEQUOYCLWBLBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)Cl

Origin of Product

United States

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